

# Wy 49051 (CAS Number: 113418-56-7): A Technical Guide

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## Compound of Interest

Compound Name: Wy 49051

Cat. No.: B15611546

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## Abstract

**Wy 49051**, with the CAS number 113418-56-7, is a potent histamine H1 receptor antagonist that also exhibits high affinity for the  $\alpha$ 1-adrenergic receptor. This technical guide provides a comprehensive overview of the available data on **Wy 49051**, including its pharmacological activity, mechanism of action, and relevant experimental protocols. The information is presented to support further research and development efforts involving this compound.

## Chemical and Physical Properties

**Wy 49051**, chemically known as 7-(3-(4-(benzhydryloxy)piperidin-1-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a solid substance, typically appearing as a light yellow to yellow powder.

Property	Value
CAS Number	113418-56-7
IUPAC Name	7-(3-(4-(benzhydryloxy)piperidin-1-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula	C <sub>28</sub> H <sub>33</sub> N <sub>5</sub> O <sub>3</sub>
Appearance	Light yellow to yellow solid
Purity	≥98% (as reported by commercial suppliers)
Storage	Store at -20°C for long-term stability.

## Pharmacological Activity

**Wy 49051** is a potent antagonist of the histamine H1 receptor and also demonstrates high affinity for the  $\alpha$ 1-adrenergic receptor. Its biological activity has been characterized through various in vitro and in vivo studies.

## In Vitro Activity

Assay	Parameter	Value
Histamine H1 Receptor Binding	IC <sub>50</sub>	44 nM
$\alpha$ 1-Adrenergic Receptor Binding	IC <sub>50</sub>	8 nM
Histamine-induced Guinea Pig Ileum Contraction	Inhibition	92% at 100 nM

## In Vivo Activity

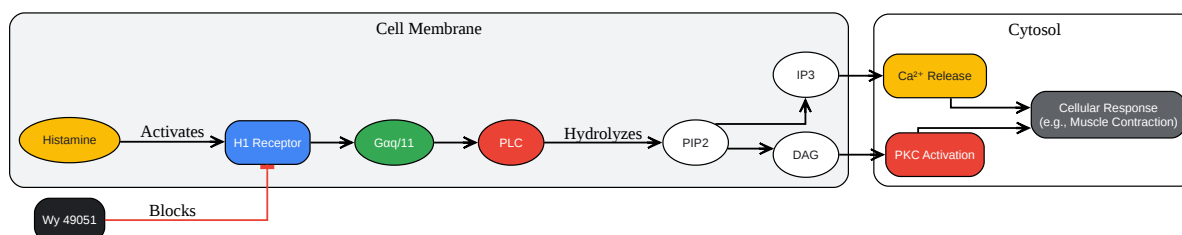
Assay	Administration Route	Parameter	Value
Histamine-induced Lethality in Guinea Pigs	Oral (p.o.)	ED <sub>50</sub>	1.91 mg/kg
Intraperitoneal (i.p.)	ED <sub>50</sub>	0.70 mg/kg	
Intravenous (i.v.)	ED <sub>50</sub>	0.01 mg/kg	

## Mechanism of Action & Signaling Pathways

**Wy 49051** exerts its effects by blocking the signaling pathways initiated by the activation of histamine H1 and  $\alpha 1$ -adrenergic receptors.

### Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G $\alpha$ q/11. Upon activation by histamine, G $\alpha$ q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction. **Wy 49051**, as an antagonist, prevents the binding of histamine to the H1 receptor, thereby inhibiting this signaling pathway.

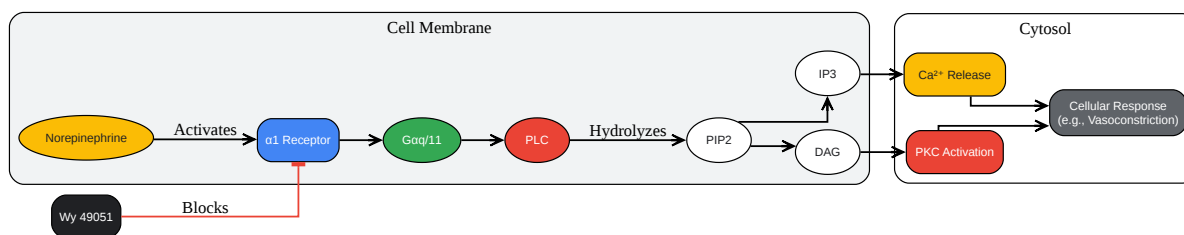


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**Caption: Wy 49051** blocks the H1 receptor signaling pathway.

## $\alpha$ 1-Adrenergic Receptor Antagonism

Similar to the H1 receptor, the  $\alpha$ 1-adrenergic receptor is a GPCR that couples to G $\alpha$ q/11. Its activation by adrenergic agonists like norepinephrine leads to the same PLC-mediated signaling cascade, resulting in increased intracellular calcium and PKC activation. This pathway is crucial in mediating physiological responses such as vasoconstriction. By blocking the  $\alpha$ 1-adrenergic receptor, **Wy 49051** can inhibit these effects.



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**Caption: Wy 49051** blocks the  $\alpha$ 1-adrenergic receptor signaling pathway.

## Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below.

### Histamine-induced Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.

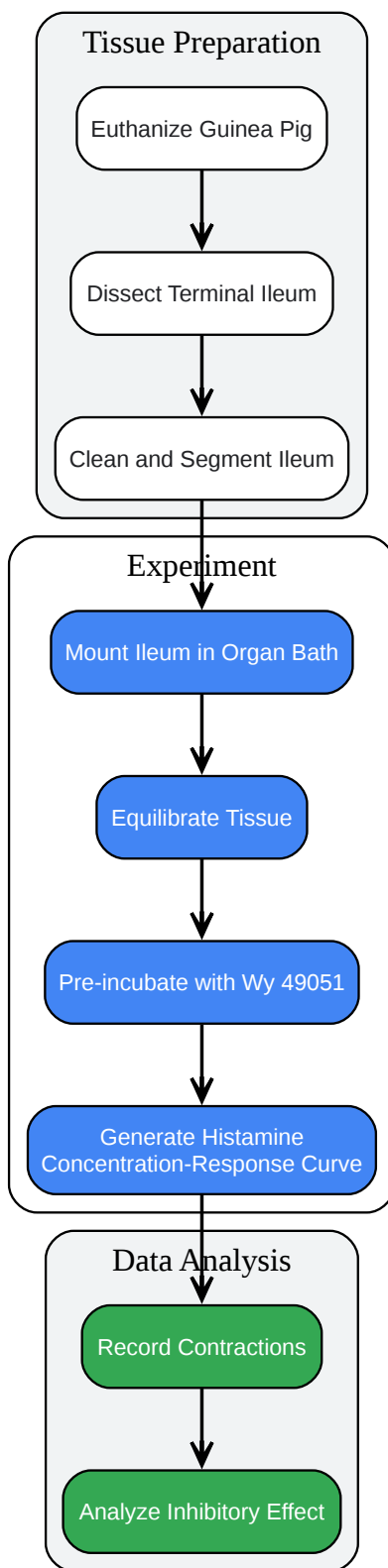
Materials:

- Male Hartley guinea pigs (250-350 g)
- Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl<sub>2</sub> 1.8, MgCl<sub>2</sub> 1.0, NaH<sub>2</sub>PO<sub>4</sub> 0.4, NaHCO<sub>3</sub> 11.9, Glucose 5.6)
- Histamine dihydrochloride
- **Wy 49051**
- Organ bath system with isometric force transducers
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)

Procedure:

- Guinea pigs are euthanized by cervical dislocation.
- The terminal ileum is excised and placed in a petri dish containing warm Tyrode's solution.
- The lumen is gently flushed with Tyrode's solution to remove contents.
- Segments of the ileum (2-3 cm in length) are prepared.
- Each segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.
- The tissue is connected to an isometric force transducer under a resting tension of 1 g.
- The tissue is allowed to equilibrate for 60 minutes, with the Tyrode's solution being replaced every 15 minutes.
- A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath.
- To test the effect of **Wy 49051**, the tissue is pre-incubated with the desired concentration of **Wy 49051** for a specified period (e.g., 30 minutes) before generating the histamine concentration-response curve.

- The contractile responses are recorded and analyzed to determine the inhibitory effect of **Wy 49051**.



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